molecular formula C₂₄H₁₉D₅N₄O₅S B1152684 D-(-)-2-Phenylglycine Cephalexinate-d5

D-(-)-2-Phenylglycine Cephalexinate-d5

Cat. No.: B1152684
M. Wt: 485.57
Attention: For research use only. Not for human or veterinary use.
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Description

D-(-)-2-Phenylglycine Cephalexinate-d5 is a deuterated derivative of cephalexin, a first-generation cephalosporin antibiotic. The compound incorporates five deuterium atoms at specific positions, resulting in the molecular formula C₂₄H₁₉D₅N₄O₅S and a molecular weight of 485.57 g/mol . Its non-deuterated counterpart, D-(-)-2-Phenylglycine Cephalexinate, has the formula C₂₄H₂₄N₄O₅S (molecular weight: 480.54 g/mol) .

The isotopic labeling enhances its utility in advanced biochemical studies:

  • NMR Spectroscopy: Deuterium substitution improves spectral resolution by reducing signal overlap and enabling precise tracking of molecular interactions .
  • Metabolic Tracing: The unique isotopic signature allows differentiation from endogenous metabolites in complex biological systems, facilitating pathway analysis .
  • Hydrogen Bonding: Deuterium alters hydrogen-bonding dynamics, influencing solubility and reactivity compared to non-deuterated analogs .

Properties

Molecular Formula

C₂₄H₁₉D₅N₄O₅S

Molecular Weight

485.57

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated D-Phenylglycine Cephalexinate

Molecular Formula : C₂₄H₂₄N₄O₅S
Molecular Weight : 480.54 g/mol
Applications :

  • Used as a reference standard in pharmaceutical quality control to identify impurities (e.g., Cefalexin Monohydrate Impurity A) .
  • Lacks isotopic labeling, limiting its utility in metabolic studies or advanced spectroscopy .

Key Difference : The absence of deuterium reduces resolution in NMR and prevents isotopic tracing in metabolic assays.

Deuterated Analogs: D-Phenylglycyl Cephalexin-d5 and Derivatives

Examples :

  • D-Phenylglycyl Cephalexin-d5 (Catalogue No.: PA STI 073080): Shares the deuterated phenylglycine moiety but differs in esterification or salt forms .
  • 2-[N-(D-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt (Catalogue No.: PA STI 073100): A structurally distinct derivative used in synthetic chemistry, with molecular formula C₁₄H₁₁D₅KNO₄ and weight 306.41 g/mol .

Key Differences :

  • Functional Groups : Derivatives like crotonic acid esters are tailored for specific synthetic pathways, unlike the parent cephalexinate-d5 .
  • Applications : These analogs are specialized for intermediates in deuterated API synthesis rather than direct biochemical tracing .

D-Phenylglycine and Its Esters

Examples :

  • D-Phenylglycine Methyl Ester Hydrochloride: Formula C₉H₁₂ClNO₂, molecular weight 201.65 g/mol, used as a chiral building block in antibiotic synthesis (e.g., ampicillin) .
  • D-Phenylglycine (Free Acid): Formula C₈H₉NO₂, molecular weight 151.16 g/mol, serves as an impurity marker in cephalosporin APIs .

Key Differences :

  • Structural Simplicity : Lacks the cephalosporin core, limiting direct comparison in antibiotic activity .
  • Utility : Primarily intermediates or impurities rather than research tools for spectroscopy or metabolism .

Cephalosporin Impurities and Isomers

Examples :

  • Cephalexinyl D-Phenylglycine: A non-deuterated impurity with a molecular weight of 480.54 g/mol, structurally identical to the parent compound but without isotopic labeling .
  • Cis-Isomer of Nateglinide : Demonstrates the impact of stereochemistry on biological activity, highlighting the importance of deuterium placement in cephalexinate-d5 .

Key Difference : Impurities lack deuterium and are pharmacologically inactive, emphasizing the deuterated variant’s role in mechanistic studies .

Schiff Bases Derived from Phenylglycine

Example : Fluorene-2-carboxaldehyde Schiff bases with 2-phenylglycine methyl ester exhibit antioxidant properties .

Key Differences :

  • Chemical Class : Schiff bases belong to a distinct structural category with applications in free radical scavenging, unlike the deuterated cephalexinate’s focus on spectroscopy .
  • Synthesis Methods : Microwave-assisted synthesis contrasts with the enzymatic or isotopic labeling used for cephalexinate-d5 .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Content Key Application Source
D-(-)-2-Phenylglycine Cephalexinate-d5 C₂₄H₁₉D₅N₄O₅S 485.57 5 atoms NMR, Metabolic Tracing
Non-deuterated Cephalexinate C₂₄H₂₄N₄O₅S 480.54 None Pharmaceutical Impurity
D-Phenylglycine Methyl Ester HCl C₉H₁₂ClNO₂ 201.65 None Chiral Synthesis Intermediate
Nateglinide Cis-Isomer C₁₉H₂₇NO₃ 317.4 None Stereochemical Studies

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